1,4-Dichloro-2-ethynylbenzene

説明

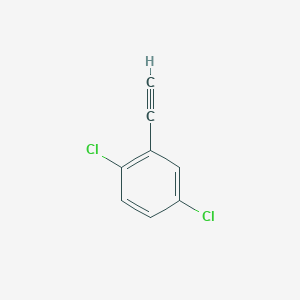

1,4-Dichloro-2-ethynylbenzene (C₈H₃Cl₂C≡CH) is a halogenated aromatic compound characterized by two chlorine substituents at the 1- and 4-positions of the benzene ring and an ethynyl (acetylene) group at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and polymer chemistry. Its electron-withdrawing chlorine substituents enhance electrophilic substitution reactivity, while the ethynyl group enables participation in alkyne-specific transformations such as cycloadditions or metal-catalyzed couplings .

特性

IUPAC Name |

1,4-dichloro-2-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRQLSFKMQAUJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505300 | |

| Record name | 1,4-Dichloro-2-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38417-89-9 | |

| Record name | 1,4-Dichloro-2-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

1,4-Dichloro-2-ethynylbenzene can be synthesized through several methods. One common approach involves the halogenation of 2-ethynylbenzene. The process typically includes:

Halogenation Reaction: 2-ethynylbenzene is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl(_3)) to introduce chlorine atoms at the 1 and 4 positions.

Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete halogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

Continuous Flow Reactors: These reactors allow for better control over reaction conditions and can handle larger volumes of reactants.

Catalytic Processes: Utilizing advanced catalysts to improve yield and selectivity of the desired product.

化学反応の分析

Types of Reactions

1,4-Dichloro-2-ethynylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The ethynyl group can be oxidized to form different functional groups, such as carboxylic acids or ketones.

Reduction Reactions: The compound can be reduced to form 1,4-dichloro-2-ethylbenzene.

Common Reagents and Conditions

Substitution: Reagents like sodium amide (NaNH(_2)) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H(_2)).

Major Products

Substitution: Formation of 1,4-disubstituted benzene derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of 1,4-dichloro-2-ethylbenzene.

科学的研究の応用

1,4-Dichloro-2-ethynylbenzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: Utilized in the development of polymers and advanced materials due to its unique structural properties.

Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

Chemical Sensors: Employed in the design of sensors for detecting specific analytes due to its reactive ethynyl group.

作用機序

The mechanism by which 1,4-dichloro-2-ethynylbenzene exerts its effects depends on the specific application:

Organic Reactions: Acts as a reactive intermediate, participating in various chemical transformations.

Biological Systems: Potential interactions with biological molecules, such as enzymes or receptors, through its reactive functional groups.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound is often compared to other halogenated benzenes and ethynyl-substituted aromatics. Below is a detailed analysis of its properties relative to key analogs:

Table 1: Comparative Properties of 1,4-Dichloro-2-ethynylbenzene and Related Compounds

Key Differences and Research Findings

Reactivity in Cross-Coupling Reactions: this compound undergoes Sonogashira coupling with aryl halides at lower temperatures compared to phenylacetylene due to electron-withdrawing Cl substituents enhancing electrophilicity . In contrast, 1,2- and 1,3-dichlorobenzenes lack ethynyl groups, rendering them inactive in such reactions.

Thermal Stability: The ethynyl group in this compound reduces thermal stability compared to non-ethynyl analogs. Decomposition occurs above 200°C, whereas 1,4-dichlorobenzene remains stable up to 300°C.

Solubility and Polarity :

- The compound exhibits lower solubility in polar solvents (e.g., water: <0.1 g/L) compared to phenylacetylene due to increased hydrophobicity from Cl substituents.

Applications in Polymer Chemistry: The ethynyl group enables incorporation into conjugated polymers, a feature absent in dichlorobenzenes. For example, it serves as a monomer in poly(arylene ethynylene)s for optoelectronic devices .

生物活性

1,4-Dichloro-2-ethynylbenzene is a chlorinated aromatic compound that has garnered interest in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 2680531-11-5 |

| Molecular Formula | C8H4Cl2 |

| Molecular Weight | 171.02 g/mol |

| Purity | 95% |

Biological Activity

Research indicates that this compound exhibits various biological activities, including potential anti-cancer and anti-inflammatory effects. Its interactions with biomolecules suggest a complex mechanism of action that may involve covalent bonding with nucleophilic sites on proteins.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The compound's ethynyl group can form covalent bonds with nucleophiles in biological systems, altering protein functions and influencing cellular pathways. The presence of chlorine atoms enhances its reactivity, making it a candidate for further pharmacological exploration.

Study on Anticancer Activity

A significant study investigated the anticancer properties of this compound in vitro. The results demonstrated that the compound inhibited the proliferation of cancer cell lines, including breast and prostate cancer cells. The study highlighted the compound's potential as a lead structure for developing new anticancer drugs.

Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory effects of this compound. In animal models, the compound reduced inflammation markers and improved symptoms associated with inflammatory diseases. This suggests a promising therapeutic application in treating conditions like arthritis and other inflammatory disorders.

Toxicological Profile

While exploring its biological activity, it is crucial to consider the toxicological implications of this compound. Studies have indicated that similar chlorinated compounds can exhibit cytotoxic effects at high concentrations. Therefore, understanding the dose-response relationship is vital for assessing safety in potential therapeutic applications .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound | Molecular Formula | Notable Biological Activity |

|---|---|---|

| 1,4-Dichlorobenzene | C6H4Cl2 | Known carcinogen; kidney tumors |

| 1,4-Dichloro-5-fluorobenzene | C6H3Cl2F | Investigated for anti-cancer effects |

| 2-Ethynyl-5-methoxybenzene | C10H10O | Exhibits anti-inflammatory properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。